molecular formula C17H22N2 B5672279 1-Methyl-4-(naphthalen-2-ylmethyl)-1,4-diazepane

1-Methyl-4-(naphthalen-2-ylmethyl)-1,4-diazepane

Cat. No.: B5672279
M. Wt: 254.37 g/mol
InChI Key: LBYSAHLSOCYWOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-(naphthalen-2-ylmethyl)-1,4-diazepane is a chemical compound that belongs to the class of diazepanes. Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms. This particular compound features a naphthalene moiety attached to the diazepane ring, which imparts unique chemical and physical properties. The presence of the naphthalene group makes it an interesting subject for various scientific studies, particularly in the fields of organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(naphthalen-2-ylmethyl)-1,4-diazepane typically involves the reaction of naphthalene derivatives with diazepane precursors. One common method involves the alkylation of 1-methyl-1,4-diazepane with a naphthalen-2-ylmethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the alkylation process.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-(naphthalen-2-ylmethyl)-1,4-diazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of naphthalene derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce any present carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the naphthalene moiety can be substituted with other functional groups using reagents like halogens or sulfonates.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

  • Oxidized naphthalene derivatives.
  • Reduced alcohol derivatives.
  • Substituted naphthalene compounds with various functional groups.

Scientific Research Applications

1-Methyl-4-(naphthalen-2-ylmethyl)-1,4-diazepane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(naphthalen-2-ylmethyl)-1,4-diazepane involves its interaction with molecular targets such as enzymes and receptors. The naphthalene moiety can intercalate with aromatic amino acids in proteins, affecting their function. The diazepane ring can interact with various biological pathways, potentially modulating neurotransmitter activity and other cellular processes.

Comparison with Similar Compounds

    1-Methyl-4-(phenylmethyl)-1,4-diazepane: Similar structure but with a phenyl group instead of a naphthalene group.

    1-Methyl-4-(benzyl)-1,4-diazepane: Another similar compound with a benzyl group.

    1-Methyl-4-(pyridin-2-ylmethyl)-1,4-diazepane: Contains a pyridine ring instead of naphthalene.

Uniqueness: 1-Methyl-4-(naphthalen-2-ylmethyl)-1,4-diazepane is unique due to the presence of the naphthalene moiety, which imparts distinct chemical and physical properties. This makes it particularly interesting for studies involving aromatic interactions and potential biological activities.

Properties

IUPAC Name

1-methyl-4-(naphthalen-2-ylmethyl)-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2/c1-18-9-4-10-19(12-11-18)14-15-7-8-16-5-2-3-6-17(16)13-15/h2-3,5-8,13H,4,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBYSAHLSOCYWOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)CC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.